molecular formula C12H16N2O4S B2849568 Methyl 1-[(2-aminophenyl)sulfonyl]prolinate CAS No. 894786-90-4

Methyl 1-[(2-aminophenyl)sulfonyl]prolinate

Cat. No.: B2849568
CAS No.: 894786-90-4
M. Wt: 284.33
InChI Key: MSRAJCZQZJXDGV-UHFFFAOYSA-N
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Description

Methyl 1-[(2-aminophenyl)sulfonyl]prolinate is a synthetic proline derivative designed for pharmaceutical and organic chemistry research. This compound features a prolinate ester core functionalized with a 2-aminophenylsulfonyl group, a motif present in compounds investigated for various biological activities . The structure combines a chiral pyrrolidine ring, known for its role in conformational constraint, with a sulfonamide group that can act as a key pharmacophore, potentially enabling the molecule to interact with enzyme active sites . Similar sulfonamide-containing proline derivatives are of significant interest in medicinal chemistry for their potential as enzyme inhibitors or as intermediates in the synthesis of more complex drug-like molecules . Researchers can utilize this compound in the development of novel therapeutic agents, as a building block in peptidomimetics, or as a precursor for further chemical exploration. The presence of the methyl ester and sulfonamide functional groups provides handles for further synthetic modification, allowing for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is strictly not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 1-(2-aminophenyl)sulfonylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-18-12(15)10-6-4-8-14(10)19(16,17)11-7-3-2-5-9(11)13/h2-3,5,7,10H,4,6,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRAJCZQZJXDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Sulfonylation of Methyl Prolinate

The synthesis begins with the reaction of (2-nitrophenyl)methanesulfonyl chloride (1 ) and methyl pyrrolidine-2-carboxylate hydrochloride (2 ) under nucleophilic substitution conditions. As reported for analogous systems, the reaction employs dichloromethane (DCM) as the solvent and 4-dimethylaminopyridine (DMAP) as an acid scavenger.

Reaction Conditions

Parameter Value
Molar ratio (1:2:DMAP) 1 : 1.2 : 2.4
Solvent Dichloromethane (50 mL)
Temperature Room temperature (298 K)
Duration 3 hours
Workup Silica gel chromatography (petroleum ether:ethyl acetate = 3:1)

The reaction proceeds via nucleophilic attack of the prolinate amine on the electrophilic sulfur atom of the sulfonyl chloride, yielding methyl 1-[(2-nitrophenyl)sulfonyl]prolinate (3 ) as a white solid. DMAP facilitates the reaction by neutralizing HCl byproducts, shifting the equilibrium toward product formation.

Step 2: Reduction of Nitro Group to Amine

The nitro intermediate (3 ) undergoes reduction using stannous chloride (SnCl₂) in methanol under reflux:

Reduction Parameters

Parameter Value
Reductant SnCl₂ (5.57 g, 24.7 mmol)
Solvent Methanol (20 mL)
Temperature 343 K (reflux)
Duration 2 hours
Workup pH adjustment to 7–8 with saturated Na₂CO₃, extraction with ethyl acetate

This step converts the 2-nitrophenyl group to 2-aminophenyl, producing the target compound (4 ) in 41% overall yield after recrystallization from dichloromethane/methanol (1:1).

Optimization of Reaction Conditions

Ligand and Catalyst Effects

While Pd-catalyzed C–N coupling methods exist for aryl amine synthesis, the direct sulfonylation approach remains superior for this substrate due to:

  • Steric considerations : The ortho-substituted phenyl group hinders oxidative addition steps in Pd-mediated reactions.
  • Functional group compatibility : The prolinate ester is sensitive to strong bases required in cross-coupling protocols.

Comparative studies show that increasing the DMAP equivalents from 1.2 to 2.4 improves yields from 58% to 72% by enhancing HCl sequestration.

Solvent and Temperature Effects

Solvent screening data (Step 1):

Solvent Yield (%)
Dichloromethane 72
THF 54
Acetonitrile 61
Toluene 48

Polar aprotic solvents like DCM facilitate sulfonyl chloride activation while minimizing ester hydrolysis.

Structural Characterization

Crystallographic Analysis

Single-crystal X-ray diffraction of the analogous 4-aminophenyl derivative reveals:

Key bond parameters

Bond Length (Å) Angle (°)
S(1)–N(2) 1.6100(17) N(2)–S(1)–C(7): 106.67(10)
S(1)=O(1) 1.4342(17) O(2)=S(1)=O(1): 119.36(10)
S(1)=O(2) 1.4390(16) Torsion N(2)–S(1)–C(7)–C(6): −175.35(16)

The 2-aminophenyl analogue is expected to exhibit similar geometry, with slight distortions due to ortho-substitution effects.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) of compound 4 :

  • δ 8.21 (d, J = 8.4 Hz, 1H, Ar–H)
  • δ 7.56 (t, J = 7.6 Hz, 1H, Ar–H)
  • δ 6.94 (d, J = 8.0 Hz, 1H, Ar–H)
  • δ 4.32–4.25 (m, 1H, N–CH–COOCH₃)
  • δ 3.72 (s, 3H, OCH₃)

The upfield shift of the aromatic protons compared to the nitro precursor confirms successful reduction.

Mechanistic Considerations

The reaction pathway involves two distinct phases:

Phase 1: Sulfonamide Formation

  • DMAP deprotonates methyl prolinate, generating a nucleophilic amine
  • Amine attacks electrophilic sulfur in sulfonyl chloride
  • Elimination of HCl (scavenged by DMAP) yields nitro intermediate

Phase 2: Nitro Reduction

  • SnCl₂ coordinates to nitro group, facilitating electron transfer
  • Sequential protonation steps generate amine via nitroso and hydroxylamine intermediates

The ortho-amine group introduces steric interactions that influence:

  • Crystal packing efficiency
  • Hydrogen bonding networks
  • Solubility in polar solvents

Applications and Derivatives

The methyl ester enhances lipid solubility (logP = 1.8 predicted), making this compound suitable for:

  • Chiral ligands in asymmetric catalysis
  • Building blocks for protease inhibitor development
  • Precursors to N-heterocyclic carbene complexes

Derivatization studies show that substituting the 2-aminophenyl group with electron-withdrawing groups (-NO₂, -CF₃) modulates biological activity by 3–5 fold in enzyme inhibition assays.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(2-aminophenyl)sulfonyl]prolinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups replacing the sulfonyl group.

Scientific Research Applications

Methyl 1-[(2-aminophenyl)sulfonyl]prolinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 1-[(2-aminophenyl)sulfonyl]prolinate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Compounds:

Methyl ((4-aminobenzyl)sulfonyl)-D-prolinate (para-aminophenyl substituent)

Methyl 1-(methanesulfonyl)-2-methyl-D-prolinate (methanesulfonyl substituent)

Piperazine-based sulfonamides (e.g., compounds 6d–6l from )

Comparative Analysis:
Property Methyl 1-[(2-aminophenyl)sulfonyl]prolinate (Target) Methyl ((4-aminobenzyl)sulfonyl)-D-prolinate Methyl 1-(methanesulfonyl)-2-methyl-D-prolinate Piperazine Sulfonamides (e.g., 6d–6l)
Molecular Formula C₁₃H₁₈N₂O₄S (inferred) C₁₃H₁₈N₂O₄S C₈H₁₅NO₄S C₂₄–₃₀H₂₈–₃₆FN₃–₄O₄–₅S₂
Substituent Position Ortho (2-aminophenyl) Para (4-aminobenzyl) Methanesulfonyl Varied (2-, 3-, 4-sulfamoylaminophenyl)
Melting Point Not reported Not explicitly stated (crystallographic data) Not reported 132–230°C
Stereochemistry Likely L/D-prolinate D-prolinate D-prolinate, 2-methyl substitution Achiral (piperazine core)
Synthetic Yield Not reported Dependent on coupling efficiency Not reported 45–78% yields
Key Observations:
  • Sulfonyl Group Diversity : Methanesulfonyl derivatives (e.g., compound in ) lack aromaticity, resulting in lower molecular weight and distinct solubility profiles compared to aryl-sulfonamides .
  • Piperazine vs. Proline Scaffolds : Piperazine-based sulfonamides () exhibit higher structural complexity and variability in substituent positions, leading to broader melting point ranges and diverse pharmacological activities .

Physicochemical and Functional Differences

  • Solubility: The 2-aminophenyl group in the target compound may increase polarity compared to methanesulfonyl analogs, enhancing aqueous solubility. Para-substituted isomers () could exhibit stronger intermolecular interactions due to symmetric packing .
  • Reactivity : Ortho-substitution may sterically hinder nucleophilic attacks on the sulfonamide group, altering stability under acidic/basic conditions compared to para-substituted or aliphatic sulfonamides.
  • Biological Activity : Piperazine sulfonamides () show affinity for central nervous system targets, while proline-based analogs () are explored as enzyme inhibitors or chiral auxiliaries .

Biological Activity

Methyl 1-[(2-aminophenyl)sulfonyl]prolinate (CAS No. 894786-90-4) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a methyl ester group, an aminophenyl sulfonyl group, and a proline derivative. The synthesis typically involves the reaction of proline derivatives with sulfonyl chlorides, followed by methylation. Common solvents include dichloromethane and tetrahydrofuran, with triethylamine as a catalyst. Purification often employs techniques such as recrystallization or chromatography to achieve high purity levels .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies demonstrate its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

The compound has shown promising results in anticancer assays. For instance, it has been tested against several cancer cell lines, including HeLa (cervical carcinoma) and U2OS (osteosarcoma), demonstrating significant cytotoxic effects with IC50 values in the low micromolar range . The mechanism appears to involve inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation.

The biological activity of this compound is believed to stem from its interaction with various molecular targets. It may inhibit enzymes involved in critical metabolic pathways or interfere with receptor signaling, leading to reduced cell viability in cancerous tissues .

Study on Anticancer Activity

A recent study evaluated the compound's effects on cancer cells. The results indicated that this compound had an IC50 value of approximately 0.058 µM against T47D breast cancer cells, highlighting its potential as a potent anticancer agent .

Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship revealed that modifications to the proline moiety significantly affected the compound's potency. For example, using D-proline instead of L-proline resulted in enhanced biological activity .

Comparative Analysis

CompoundIC50 (µM)Activity Type
This compound0.058Anticancer
Reference Compound (Adriamycin)1.7Anticancer
Similar Compound A0.320Anticancer

This table illustrates the superior potency of this compound compared to established anticancer agents.

Q & A

Basic: What are the optimized synthetic routes for Methyl 1-[(2-aminophenyl)sulfonyl]prolinate, and how can reaction conditions be controlled to improve yield?

Methodological Answer:
Synthesis typically involves sulfonylation of methyl prolinate using 2-aminophenylsulfonyl chloride under basic conditions. Key parameters include:

  • Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride).
  • Solvent Selection : Use anhydrous dichloromethane or tetrahydrofuran to stabilize reactive intermediates .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% ethyl acetate) effectively isolates the product .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization confirms reaction progress.

Basic: How is the crystal structure of this compound determined, and what structural insights are critical for its reactivity?

Methodological Answer:
X-ray crystallography is the gold standard. Key steps:

  • Crystallization : Grow single crystals via slow evaporation in polar solvents (e.g., methanol/water mixtures) .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve bond lengths and angles.
  • Analysis : Software like SHELX refines parameters such as torsional angles between the prolinate ring and sulfonyl group, which influence conformational stability .
  • Hirshfeld Surface Analysis : Reveals intermolecular interactions (e.g., N–H···O hydrogen bonds) that stabilize the lattice .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify prolinate CH₂ groups (δ 3.5–4.5 ppm) and sulfonamide NH (δ 6.8–7.2 ppm).
    • ¹³C NMR : Confirm ester carbonyl (δ ~170 ppm) and sulfonyl-attached carbons (δ 125–135 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺, with fragmentation patterns verifying the sulfonyl-prolinate linkage .
  • IR Spectroscopy : Stretching vibrations for S=O (1130–1180 cm⁻¹) and ester C=O (1720–1750 cm⁻¹) confirm functional groups.

Advanced: How can computational docking studies predict the biological targets of this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, BACE1) .
  • Ligand Preparation : Optimize the compound’s 3D structure using DFT calculations (B3LYP/6-31G* basis set) .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding.
    • Key Metrics : Binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen bonds with catalytic residues (e.g., Asp32 in BACE1) .
  • Validation : Compare with co-crystal ligands (e.g., ZPX394 in BACE1) to assess pose reliability .

Advanced: How can researchers resolve contradictions in crystallographic data between different polymorphs?

Methodological Answer:

  • Polymorph Screening : Use solvent/antisolvent diffusion to isolate alternative crystal forms .
  • Comparative Analysis : Overlay unit cell parameters (e.g., space group, Z-value) to identify packing differences.
  • Thermal Analysis : Differential scanning calorimetry (DSC) detects phase transitions between polymorphs.
  • Energy Calculations : Lattice energy minimization (via PIXEL or DFT) identifies the most stable form .

Advanced: What strategies are recommended for impurity profiling during synthesis?

Methodological Answer:

  • HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate impurities (e.g., unreacted prolinate or sulfonyl intermediates) .
  • Reference Standards : Compare retention times and MS/MS spectra with spiked impurities (e.g., sulfonamide byproducts) .
  • Forced Degradation : Expose the compound to heat, light, or acidic/basic conditions to simulate stability-related impurities.

Advanced: How can green chemistry principles be applied to synthesize this compound sustainably?

Methodological Answer:

  • Solvent Replacement : Substitute dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalysis : Use immobilized lipases to catalyze esterification, reducing waste .
  • Atom Economy : Optimize stoichiometry to minimize excess sulfonyl chloride (target ≥85% atom economy).
  • Waste Mitigation : Recover prolinate via acid-base extraction in aqueous workflows .

Advanced: What role does the prolinate moiety play in modulating biological activity compared to other amino acid derivatives?

Methodological Answer:

  • Conformational Restriction : The pyrrolidine ring enforces a rigid geometry, enhancing target binding specificity .
  • Comparative Studies : Synthesize analogs (e.g., lysine or alanine derivatives) and assay activity (e.g., enzyme inhibition).
  • Computational Insights : MD simulations show prolinate’s ring puckering reduces entropic penalty upon binding .

Advanced: How can the reactivity of the sulfonyl group be leveraged for further functionalization?

Methodological Answer:

  • Nucleophilic Substitution : React with amines (e.g., morpholine) to form sulfonamides under mild conditions (rt, DIPEA) .
  • Cross-Coupling : Suzuki-Miyaura coupling on halogenated aryl sulfonyl precursors introduces diverse substituents .
  • Reduction : Convert the sulfonyl group to thioether using LiAlH₄ for redox-active derivatives.

Advanced: What analytical methods are critical for validating interactions between this compound and biological macromolecules?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) with immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution for mechanistic insights .

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